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molecular formula C7H11NO2S B8405071 3-Amino-2-thioformyl-but-2-enoic acid ethyl ester

3-Amino-2-thioformyl-but-2-enoic acid ethyl ester

Cat. No. B8405071
M. Wt: 173.24 g/mol
InChI Key: VRGHVBKSYUATAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07498333B2

Procedure details

To a solution of 3-amino-2-thioformyl-but-2-enoic acid ethyl ester (method 52) (25.6 g, 147 mmol) in ethanol (300 mL), was added m-chloroperbenzoic acid (33.3 g, 77%, 149 mmol) in ethanol (200 mL) dropwise with stirring at room temperature. After the completion of the addition the reaction mixture was heated at 75° C. for 2 h after which the MS showed the complete disappearance of the starting material. The reaction mixture was diluted with ether (500 mL) and the ethereal solution was washed with 0.1 M NaOH solution (3×500 mL) and once with water (400 mL) dried (Na2SO4) and concentrated to get the pure product as light brown oil. Yield 23.5 g (93%). 1NMR (300 MHz) δ: 1.40 (t, 3H), 2.73 (s, 3H), 5.07 (t, 1H), 4.36 (q, 2H), 9.24 (s, 1H).
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[C:5]([CH:9]=[S:10])=[C:6]([NH2:8])[CH3:7])[CH3:2].ClC1C=CC=C(C(OO)=O)C=1>C(O)C.CCOCC>[CH2:1]([O:3][C:4]([C:5]1[C:6]([CH3:7])=[N:8][S:10][CH:9]=1)=[O:11])[CH3:2]

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
C(C)OC(C(=C(C)N)C=S)=O
Name
Quantity
33.3 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 75° C. for 2 h after which the MS
Duration
2 h
WASH
Type
WASH
Details
the ethereal solution was washed with 0.1 M NaOH solution (3×500 mL) and once with water (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NSC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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